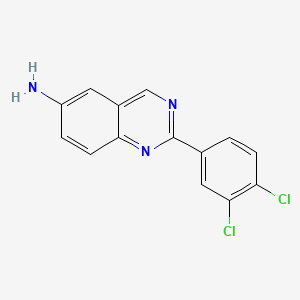

2-(3,4-Dichlorophenyl)quinazolin-6-amine

Description

2-(3,4-Dichlorophenyl)quinazolin-6-amine is a quinazoline derivative featuring a 3,4-dichlorophenyl substituent at the 2-position and an amino group at the 6-position of the quinazoline core. Quinazolines are heterocyclic compounds with a broad spectrum of biological activities, including antitumor, antimicrobial, and kinase inhibitory properties . The 6-amino group in this compound is structurally critical, as analogous 6-substituted quinazolines have demonstrated potent cytotoxicity and tubulin polymerization inhibition, making them promising candidates for anticancer drug development . The 3,4-dichlorophenyl moiety enhances lipophilicity and may improve target binding affinity, a feature shared with other bioactive compounds like methazole (an oxadiazolidine-dione herbicide) .

Properties

Molecular Formula |

C14H9Cl2N3 |

|---|---|

Molecular Weight |

290.1 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)quinazolin-6-amine |

InChI |

InChI=1S/C14H9Cl2N3/c15-11-3-1-8(6-12(11)16)14-18-7-9-5-10(17)2-4-13(9)19-14/h1-7H,17H2 |

InChI Key |

NSJSYWWNZVGNMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=C3C=C(C=CC3=N2)N)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reported Procedures and Yields

| Step | Reaction Conditions | Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Formation of quinazolin-4(3H)-one | Reflux with anthranilic acid and substituted benzoyl chloride | Anthranilic acid, 3,4-dichlorobenzoyl chloride | Typically 50-70% | Cyclization step forming quinazolinone core |

| Chlorination to 4-chloroquinazoline | Reflux with POCl3 and N,N-dimethylaniline | POCl3, N,N-dimethylaniline | ~46% reported | Requires careful control to avoid decomposition |

| Amination at 6-position | Reflux with hydrazine hydrate in ethanol | Hydrazine hydrate | Variable, typically moderate | Precursor for amino substitution |

| Final purification | Recrystallization from ethanol or isopropanol | Solvent | - | Ensures compound purity |

This sequence is adapted from general quinazoline synthesis protocols and specific modifications for dichlorophenyl substitution.

Alternative and Advanced Synthetic Approaches

One-Pot and Dimroth Rearrangement Methods

Recent advances include one-pot synthesis techniques involving Dimroth rearrangement, which allow efficient construction of aminoquinazolinone derivatives on a large scale with improved yields (up to 76%) and without the need for column chromatography. Such methods start from anthranilic acid and phenylcyanamide derivatives, proceeding through cyclization and rearrangement steps under mild conditions.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate quinazoline synthesis, offering uniform heating, reduced reaction times, and improved yields. Acid-mediated one-pot domino reactions under microwave conditions have been reported for quinazoline derivatives, facilitating condensation and cyclization steps efficiently.

Metal-Catalyzed and Metal-Free Methods

- Copper(II) acetate catalysis has been utilized for synthesizing quinazolinones from substituted isatins and bromopyridine derivatives, enabling C–N and C–C bond formation under mild conditions.

- Metal-free methods using phosphoric acid catalysis have also been developed for selective quinazolinone synthesis via cyclo-condensation of β-ketoesters and o-aminobenzamides, providing high selectivity and broad substrate compatibility.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The classical chlorination step using phosphorus oxychloride is critical but requires careful temperature and reagent control to prevent product degradation.

- One-pot methods improve synthetic efficiency and scalability, reducing purification burdens, which is advantageous for industrial applications.

- Microwave-assisted synthesis offers a green chemistry approach but may be limited by equipment availability and reaction scale.

- Functional group tolerance and substitution patterns on the aromatic ring influence the reaction pathway and yields; thus, substrate-specific optimization is necessary.

- Purification typically involves recrystallization from alcohol solvents to achieve high purity suitable for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)quinazolin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are used for reduction.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazoline derivatives.

Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Mechanism of Action

Quinazoline derivatives, including 2-(3,4-Dichlorophenyl)quinazolin-6-amine, have been identified as potent inhibitors of various cancer-related pathways. They primarily target receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways. These interactions lead to the inhibition of tumor growth and metastasis in several cancer types.

Case Studies

- A study demonstrated that quinazoline derivatives exhibit significant anti-cancer activity against breast cancer cell lines by inhibiting the proliferation of cancer cells and inducing apoptosis .

- Another investigation highlighted their effectiveness as poly ADP ribose polymerase (PARP) inhibitors, which are crucial in treating breast cancer by enhancing DNA damage response .

Anti-inflammatory Properties

Recent research has explored the anti-inflammatory potential of quinazoline derivatives. For instance, compounds similar to this compound have shown promising results in reducing inflammation in experimental models. The synthesis of these compounds often involves molecular docking studies to predict their binding affinities to inflammatory mediators .

Antimicrobial Activity

Broad-spectrum Efficacy

Quinazoline derivatives have also been evaluated for their antimicrobial properties. Various studies indicate that these compounds exhibit activity against both gram-positive and gram-negative bacteria as well as fungi. The presence of different substituents on the phenyl ring significantly influences their antibacterial profile .

Potential Treatment for Viral Infections

Recent advancements have positioned quinazoline derivatives as potential therapeutic agents against viral infections such as SARS-CoV-2 and MERS-CoV. Research indicates that certain derivatives demonstrate high inhibitory effects on these viruses without exhibiting cytotoxicity, making them candidates for further development in antiviral therapies .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various established methods, including one-pot reactions that utilize metal-free catalysis. These methods not only enhance yield but also simplify the synthetic process, making it more accessible for large-scale production .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)quinazolin-6-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways essential for cell proliferation and survival. This inhibition can result in the suppression of cancer cell growth and other therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Key Observations:

Substituent Position and Bioactivity: The 6-amino group in the target compound is associated with antitumor activity, as seen in 6-alkylaminoquinazolinones (IC₅₀ values < 1 µM in leukemia cell lines) . The 3,4-dichlorophenyl group at C2 is structurally analogous to methazole’s dichlorophenyl moiety, though methazole’s oxadiazolidine-dione core confers herbicidal rather than anticancer activity .

Synthetic Accessibility:

- The target compound’s synthesis likely follows routes similar to , where amination at C4/C6 and Suzuki couplings for aryl substitutions are common. For example, 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine was synthesized with 99% yield via nucleophilic substitution , suggesting efficient pathways for analogous compounds.

Physicochemical Properties: The 3,4-dichlorophenyl group increases molecular weight (~343.8 g/mol for vs. However, the amino group at C6 may enhance hydrogen bonding, improving target engagement . Complex derivatives like the discontinued 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(2-methyl-6-nitrophenyl)quinazolin-2-amine (MW ~511.3 g/mol) likely face bioavailability challenges due to excessive lipophilicity and steric hindrance .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing 2-(3,4-dichlorophenyl)quinazolin-6-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of quinazolin-6-amine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine is synthesized via a room-temperature reaction of 6-bromo-4-chloroquinazoline with thiophen-2-ylmethanamine in DMF, followed by purification via silica column chromatography (gradient elution with ethyl acetate/hexanes) . Microwave-assisted Suzuki coupling (e.g., 150°C for 1 h) using palladium catalysts can introduce aryl groups at the 6-position . Yield optimization requires careful stoichiometry, solvent selection (e.g., DMF for solubility), and purification protocols.

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For instance, aromatic protons in quinazoline derivatives appear in δ 7.0–9.0 ppm, while amine protons may resonate at δ 4.5–5.5 ppm . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., ESI m/z 362.0957 for C20H16N3O2S) . Purity (>95%) is assessed via LCMS using gradients of acetonitrile/water with trifluoroacetic acid additives and UV detection at 254 nm .

Advanced Research Questions

Q. What computational strategies are employed to predict the binding affinity of this compound to kinase targets like CLK1 or CDC2-like kinases?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and 3D-QSAR models analyze interactions with kinase ATP-binding pockets. For example, 2D/3D interaction diagrams reveal hydrogen bonding with conserved residues (e.g., Lys52 in CLK1) and hydrophobic interactions with dichlorophenyl groups . Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory activity .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for enhanced selectivity?

- Methodological Answer : Systematic substitution at the quinazoline 4- and 6-positions is key. For example:

- 4-Position : Bulky groups (e.g., morpholinopropyl) improve kinase selectivity by reducing off-target binding .

- 6-Position : Electron-withdrawing substituents (e.g., Cl, CF3) enhance electrophilicity and target engagement .

SAR data should be validated via kinase inhibition assays (IC50 measurements) and cytotoxicity profiling against normal cell lines .

Q. How should researchers resolve contradictions in biological activity data across studies (e.g., IC50 variability in kinase inhibition assays)?

- Methodological Answer : Variability may arise from assay conditions (e.g., ATP concentration, incubation time). Standardize protocols using:

- ATP Competition Assays : Fixed ATP levels (e.g., 10 µM) to ensure consistency .

- Control Compounds : Reference inhibitors (e.g., staurosporine) for assay validation .

Statistical analysis (e.g., ANOVA with post-hoc tests) identifies outliers. Reproducibility requires triplicate experiments and independent validation in orthogonal assays (e.g., cellular proliferation vs. enzymatic activity) .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound while maintaining purity?

- Methodological Answer : Transition from batch to flow chemistry improves scalability. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.